molecular formula C27H33NO6 B11507793 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11507793
M. Wt: 467.6 g/mol
InChI Key: UXWJSADSUQJXLH-UHFFFAOYSA-N
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Description

3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a unique combination of adamantane and dihydropyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with dihydropyridine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological membranes, while the dihydropyridine structure is known for its role in modulating ion channels and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and dihydropyridine-based molecules. Examples include:

Uniqueness

The uniqueness of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate lies in its combination of the adamantane and dihydropyridine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C27H33NO6

Molecular Weight

467.6 g/mol

IUPAC Name

dimethyl 1-(1-adamantylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H33NO6/c1-32-23-9-19(4-5-22(23)29)24-20(25(30)33-2)13-28(14-21(24)26(31)34-3)15-27-10-16-6-17(11-27)8-18(7-16)12-27/h4-5,9,13-14,16-18,24,29H,6-8,10-12,15H2,1-3H3

InChI Key

UXWJSADSUQJXLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC34CC5CC(C3)CC(C5)C4)C(=O)OC)O

Origin of Product

United States

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